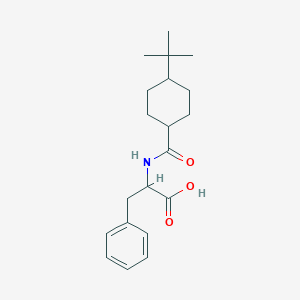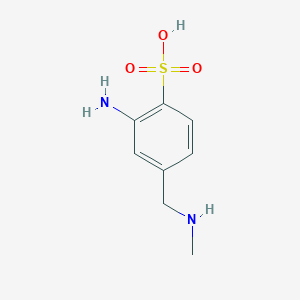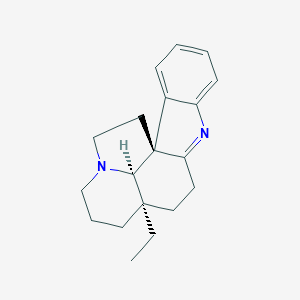![molecular formula C13H23ClN4O B020104 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol CAS No. 75166-65-3](/img/structure/B20104.png)
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
Overview
Description
Cevimeline hydrochloride is a synthetic analog of the natural alkaloid muscarine. It is primarily used in the treatment of dry mouth (xerostomia) and Sjögren’s syndrome. This compound acts as a cholinergic agonist, specifically targeting muscarinic acetylcholine receptors M1 and M3, which are involved in stimulating the secretion of saliva and sweat .
Scientific Research Applications
Cevimeline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of muscarinic agonists and their interactions with receptors.
Biology: Research on cevimeline hydrochloride helps in understanding the physiological and biochemical pathways involved in salivary secretion.
Medicine: It is extensively studied for its therapeutic effects in treating xerostomia and Sjögren’s syndrome. .
Industry: The compound is used in the development of new pharmaceuticals targeting muscarinic receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cevimeline hydrochloride is synthesized through a series of chemical reactions starting from cis-2-methylspiro(1,3-oxathiolane-5,3’)quiniclidine. The process involves the treatment of a cis/trans mixture of isomers with an organic sulfonic acid to generate a less soluble acid addition salt enriched in the cis-isomer. Recrystallization or pulping using various organic solvents allows for the enrichment of the cis-isomer by filtration. This cis-isomer is then converted into the hydrochloride salt by treatment with a base followed by hydrochloric acid salt formation .
Industrial Production Methods
The industrial production of cevimeline hydrochloride involves the preparation and purification of the cis-isomer of 2-methylspiro(1,3-oxathiolane-5,3’)quiniclidine. This process ensures the production of a stable and high-quality product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Cevimeline hydrochloride primarily undergoes substitution reactions due to the presence of its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of cevimeline, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Mechanism of Action
Cevimeline hydrochloride exerts its effects by binding to and activating muscarinic acetylcholine receptors M1 and M3. The activation of M1 receptors, which are common in secretory glands, results in increased secretion from these glands. The M3 receptors, found on smooth muscles and various glands, stimulate secretion in salivary glands and cause smooth muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Pilocarpine: Another muscarinic agonist used for treating dry mouth.
Bethanechol: A muscarinic parasympathomimetic with a longer-lasting effect compared to cevimeline.
Uniqueness
Cevimeline hydrochloride is unique due to its specific agonistic effect on M1 and M3 receptors, making it particularly effective in stimulating salivary secretion. Unlike pilocarpine and bethanechol, cevimeline has a more targeted action, which reduces the likelihood of side effects associated with non-specific muscarinic activation .
Properties
IUPAC Name |
3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFQZPXJGBALKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974690 | |
| Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59262-85-0 | |
| Record name | NSC272455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



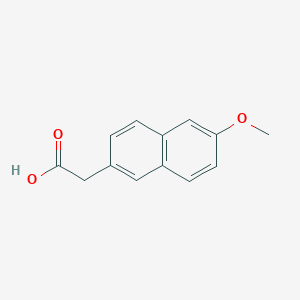
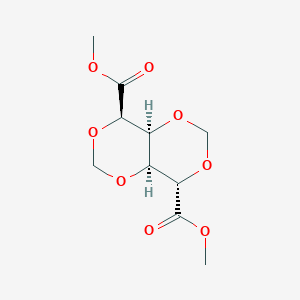
![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)

